1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine
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Overview
Description
1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine is a chemical compound with a unique structure that includes an indazole ring substituted with a chloropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine typically involves the reaction of indazole derivatives with chloropropenyl reagents under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropropenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine
- O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride
Uniqueness
1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]indazol-6-amine |
InChI |
InChI=1S/C10H10ClN3/c11-4-1-5-14-10-6-9(12)3-2-8(10)7-13-14/h1-4,6-7H,5,12H2/b4-1+ |
InChI Key |
PGPWYOBHPYASFQ-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1N)N(N=C2)C/C=C/Cl |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CC=CCl |
Origin of Product |
United States |
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